![molecular formula C18H22N2O3 B4796575 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4796575.png)
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine
Overview
Description
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and exhibits a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine acts as a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By inhibiting this receptor, 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine increases the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has several advantages for use in lab experiments, including its potent and selective inhibition of the histamine H3 receptor and its ability to improve cognitive function and memory. However, its limitations include its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine, including:
1. Further studies to determine its safety and efficacy in humans for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Investigation of its potential therapeutic applications in other diseases, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
3. Development of more potent and selective histamine H3 receptor antagonists based on the structure of 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine.
4. Studies to determine the optimal dosing regimen and duration of treatment for 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine in humans.
5. Investigation of the potential use of 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine as a tool compound for studying the role of the histamine H3 receptor in various physiological and pathological processes.
Conclusion
In conclusion, 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine is a promising compound that exhibits a unique mechanism of action and has potential therapeutic applications in various diseases. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective histamine H3 receptor antagonists based on its structure.
Scientific Research Applications
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to exhibit potent and selective inhibition of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and cognitive function.
properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-13(2)20(12)18(21)16-11-17(23-19-16)14-7-9-15(22-3)10-8-14/h7-13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOZOGZIIHRAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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